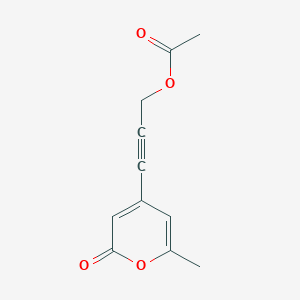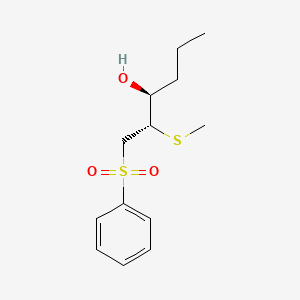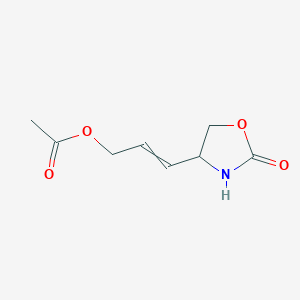
Bis(pentafluorophenyl)iodanium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentafluorophenyl)iodanium perchlorate is a chemical compound with the molecular formula C12F10IClO4. It is known for its unique properties and applications in various fields of scientific research. This compound is part of the iodonium family, which is characterized by the presence of iodine atoms bonded to organic groups. The perchlorate anion (ClO4-) is a non-coordinating anion, which means it interacts weakly with cations, making it useful in studying the reactivity of electrophilic cations .
Preparation Methods
The synthesis of bis(pentafluorophenyl)iodanium perchlorate typically involves the reaction of pentafluorophenyl iodide with a suitable oxidizing agent in the presence of perchlorate ions. One common method involves the use of silver perchlorate (AgClO4) as the oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Bis(pentafluorophenyl)iodanium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent in certain reactions, facilitating the transfer of oxygen atoms to other molecules.
Reduction: It can also undergo reduction reactions, where the iodine atom is reduced to a lower oxidation state.
Substitution: The pentafluorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) and oxidizing agents like hydrogen peroxide (H2O2). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis(pentafluorophenyl)iodanium perchlorate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds. It is also employed in the study of electrophilic cations and their reactivity.
Biology: The compound is used in biochemical research to study the effects of iodine-containing compounds on biological systems.
Mechanism of Action
The mechanism of action of bis(pentafluorophenyl)iodanium perchlorate involves the interaction of the iodine atom with various molecular targets. The iodine atom can form bonds with other atoms, facilitating the transfer of electrons and the formation of new chemical bonds. The perchlorate anion plays a role in stabilizing the compound and enhancing its reactivity. The molecular pathways involved in these reactions depend on the specific context and the nature of the target molecules .
Comparison with Similar Compounds
Bis(pentafluorophenyl)iodanium perchlorate can be compared with other similar compounds, such as:
Bis(pentafluorophenyl)borane: This compound is known for its high Lewis acidity and is used in a variety of chemical reactions, including hydroboration and electrophilic substitution.
Bis(pentafluorophenyl)mercury: This compound is used in the synthesis of coordination complexes and has unique structural properties.
The uniqueness of this compound lies in its combination of pentafluorophenyl groups and the perchlorate anion, which imparts specific reactivity and stability characteristics that are valuable in various applications.
Properties
CAS No. |
651306-05-7 |
|---|---|
Molecular Formula |
C12ClF10IO4 |
Molecular Weight |
560.46 g/mol |
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl)iodanium;perchlorate |
InChI |
InChI=1S/C12F10I.ClHO4/c13-1-3(15)7(19)11(8(20)4(1)16)23-12-9(21)5(17)2(14)6(18)10(12)22;2-1(3,4)5/h;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
SAZUKFINRCVFDM-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)[I+]C2=C(C(=C(C(=C2F)F)F)F)F)F)F)F.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-1-oxo-3-phenyl-1lambda~5~,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B12609031.png)
![3,3'-[(6-Hydroxyhexyl)azanediyl]bis(N-dodecylpropanamide) (non-preferred name)](/img/structure/B12609033.png)
![3-Benzyl-2-methyl-1,5-dihydro-4H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B12609036.png)
sulfanium bromide](/img/structure/B12609038.png)
![N-[2-(Pyrrolidin-1-yl)ethyl]-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B12609047.png)

![N-[(Bicyclo[3.1.1]heptan-2-yl)methyl]-N'-(7-hydroxynaphthalen-1-yl)urea](/img/structure/B12609053.png)



![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)



